molecular formula C12H8Cl2O3 B454913 5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde CAS No. 438219-86-4

5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde

Cat. No. B454913
CAS RN: 438219-86-4
M. Wt: 271.09g/mol
InChI Key: TXRCNAFWWPRGEA-UHFFFAOYSA-N
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Description

5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde is a synthetic organic compound . It is also known as DCF. The molecular formula of this compound is C12H8Cl2O3 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the compound 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine was synthesized by the reaction of 2,4-dichloro-phenoxy-acetic acid and thio-semicarbazide .


Molecular Structure Analysis

The molecular structure of this compound consists of a furan ring attached to a dichlorophenyl group via a methylene bridge .

Scientific Research Applications

Analytical Applications in Honey Quality Assessment

5-Hydroxymethyl-2-furaldehyde, a related compound of 5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde, is utilized in high-performance liquid chromatography (HPLC) for determining its presence along with other compounds in honey and honeydew samples. This method aids in identifying the botanical origin and quality of honey by detecting compounds such as hydroxymethylfurfural, furfural, and related substances. The technique involves a clean-up step using solid-phase extraction on polymeric cartridges, followed by HPLC separation with UV detection, highlighting its utility in food quality and safety assessments (Nozal, Bernal, Toribio, Jiménez, & Martín, 2001).

Photochemical Synthesis Applications

The Paterno-Büchi reaction on 5-methyl-2-furylmethanol derivatives, which share structural similarities with this compound, demonstrates the compound's potential in photochemical synthesis. This reaction yields various adducts, showcasing the versatility of furan derivatives in organic synthesis and potential applications in the development of complex organic molecules. The regiochemistry of these reactions provides insights into the stability of intermediates and the mechanism of radical coupling, offering valuable information for synthetic organic chemistry (D’Auria & Racioppi, 2000).

Synthesis of Natural Products

The total synthesis of naturally occurring furan compounds, such as 5-{[(4-Hydroxybenzyl)oxy]methyl}-2-furaldehyde, demonstrates the significance of furan derivatives in mimicking and synthesizing natural products. These synthetic approaches, including etherification reactions and biomimetic syntheses, underscore the role of furan derivatives in the production of natural product analogs and their potential applications in medicinal chemistry and drug development (Quiroz-Florentino et al., 2011).

Heterogeneous Catalysis in Chemical Transformations

The selective oxidation of 5-hydroxymethyl-2-furaldehyde to furan-2,5-dicarboxaldehyde using catalytic systems based on vanadyl phosphate showcases the potential of furan derivatives in chemical transformations. This research highlights the efficiency of heterogeneous catalysts in the selective oxidation of furan compounds, offering insights into sustainable and efficient pathways for the production of valuable chemical intermediates (Carlini et al., 2005).

properties

IUPAC Name

5-[(3,4-dichlorophenoxy)methyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O3/c13-11-4-3-8(5-12(11)14)16-7-10-2-1-9(6-15)17-10/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXRCNAFWWPRGEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC2=CC=C(O2)C=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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